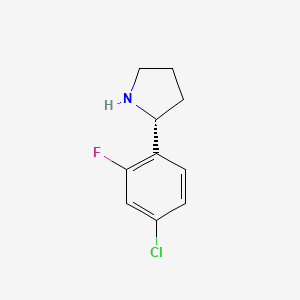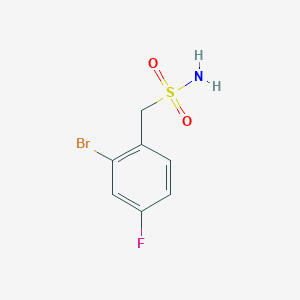
(2-Bromo-4-fluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S It is a halogenated benzene derivative, containing both bromine and fluorine atoms on the benzene ring, along with a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination and fluorination of a suitable benzene precursor, followed by sulfonamide formation through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for (2-Bromo-4-fluorophenyl)methanesulfonamide may involve large-scale bromination and fluorination reactions, followed by sulfonamide formation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
(2-Bromo-4-fluorophenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-Bromo-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methanesulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-2-fluorophenyl)methanesulfonamide: A similar compound with the bromine and fluorine atoms in different positions on the benzene ring.
(2-Bromo-4-chlorophenyl)methanesulfonamide: A compound with a chlorine atom instead of a fluorine atom.
(2-Bromo-4-methylphenyl)methanesulfonamide: A compound with a methyl group instead of a fluorine atom
Uniqueness
(2-Bromo-4-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The combination of these halogens with the methanesulfonamide group provides a distinct set of chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C7H7BrFNO2S |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
(2-bromo-4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Clé InChI |
PGBHVOXIFPLBLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)pivalamide](/img/structure/B12989509.png)
![3-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B12989513.png)
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12989518.png)
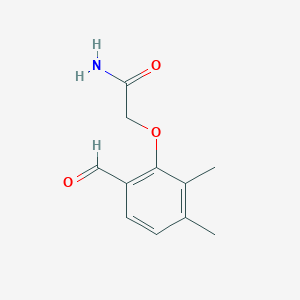
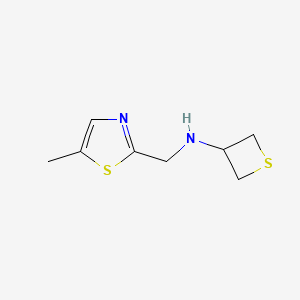
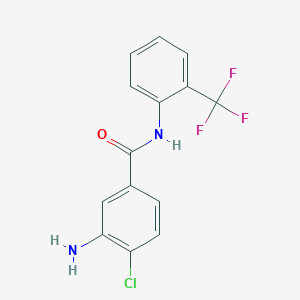
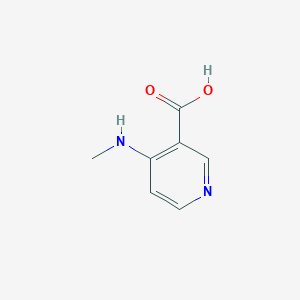
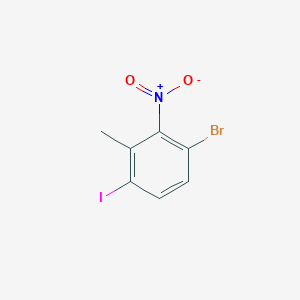
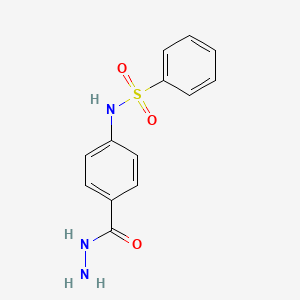
![2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid](/img/structure/B12989567.png)
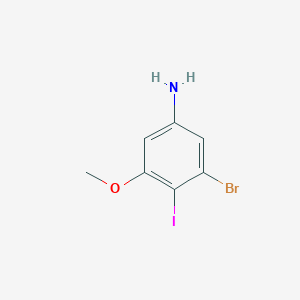
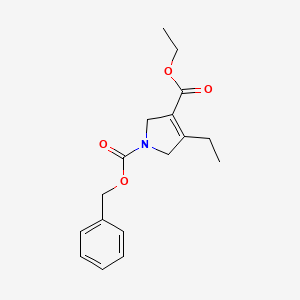
![6-Amino-4-azaspiro[2.4]heptan-5-one](/img/structure/B12989578.png)
